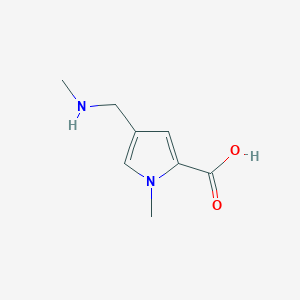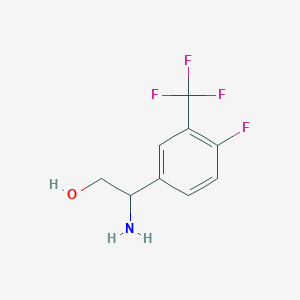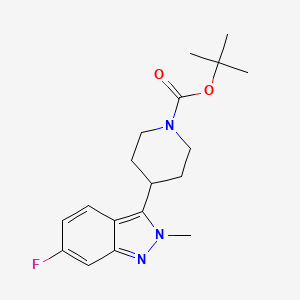
(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol is a chiral diol compound characterized by the presence of two phenyl groups substituted with tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and a chiral catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a solvent such as ethanol or methanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired diol in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or other oxidized products.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. It can also serve as a ligand in asymmetric catalysis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate or as a chiral auxiliary in drug synthesis.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in catalysis or as a pharmaceutical agent.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diol: Lacks the tert-butyl groups, making it less sterically hindered.
(1S,2S)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol: The enantiomer of the compound , with different chiral properties.
Uniqueness
The presence of tert-butyl groups in (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it unique compared to similar compounds without such bulky substituents.
Properties
Molecular Formula |
C22H30O2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(2-tert-butylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C22H30O2/c1-21(2,3)17-13-9-7-11-15(17)19(23)20(24)16-12-8-10-14-18(16)22(4,5)6/h7-14,19-20,23-24H,1-6H3/t19-,20-/m1/s1 |
InChI Key |
JBTUENVCTZQMSZ-WOJBJXKFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1[C@H]([C@@H](C2=CC=CC=C2C(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(C(C2=CC=CC=C2C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)


![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)
![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)

![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)

![(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)

